molecular formula C10H10O3 B15337225 4H-1,3-Benzodioxin-4-one, 2,2-dimethyl- CAS No. 1433-61-0

4H-1,3-Benzodioxin-4-one, 2,2-dimethyl-

Cat. No.: B15337225
CAS No.: 1433-61-0
M. Wt: 178.18 g/mol
InChI Key: JBZUSXJTWFEBKW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one is a chemical compound with the molecular formula C10H10O4 It is a derivative of benzo[d][1,3]dioxin, characterized by the presence of two methyl groups at the 2-position and a ketone group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives, including 2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one.

Industrial Production Methods

While specific industrial production methods for 2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the ketone group.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets such as enzymes. For instance, it acts as an activator of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes . The compound binds to the active site of the enzyme, modulating its activity and influencing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme activator sets it apart from other similar compounds, making it valuable for specific research applications.

Properties

CAS No.

1433-61-0

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2,2-dimethyl-1,3-benzodioxin-4-one

InChI

InChI=1S/C10H10O3/c1-10(2)12-8-6-4-3-5-7(8)9(11)13-10/h3-6H,1-2H3

InChI Key

JBZUSXJTWFEBKW-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2C(=O)O1)C

Origin of Product

United States

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